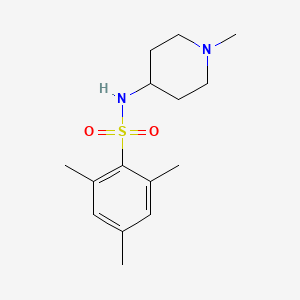![molecular formula C21H20N2O2S B5442243 N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide](/img/structure/B5442243.png)
N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide, also known as MS-275, is a synthetic compound that belongs to the class of benzamide histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential applications in cancer therapy and other diseases.
Wirkmechanismus
N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide exerts its anti-cancer effects by inhibiting the activity of HDAC enzymes, which leads to the accumulation of acetylated histones and other proteins. This, in turn, modulates gene expression and alters the cellular signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. It has also been shown to modulate the expression of genes involved in cell proliferation, angiogenesis, and metastasis, and to enhance the anti-tumor immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of using N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide in lab experiments is its potent and selective inhibition of HDAC enzymes, which makes it a valuable tool for studying the role of these enzymes in cancer biology. However, N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide, including the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anti-cancer agents. Additionally, N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide may have potential applications in other diseases, such as neurodegenerative disorders and inflammatory conditions, which warrant further investigation.
Synthesemethoden
The synthesis of N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-phenylbenzamide, followed by the reaction with methylamine and subsequent purification steps. The final product is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide has been extensively studied for its potential applications in cancer therapy, particularly in the treatment of hematological malignancies and solid tumors. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a critical role in cancer progression. By inhibiting HDAC activity, N-methyl-N'-[(4-methylphenyl)sulfonyl]-N-phenylbenzenecarboximidamide can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death.
Eigenschaften
IUPAC Name |
N-methyl-N'-(4-methylphenyl)sulfonyl-N-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-17-13-15-20(16-14-17)26(24,25)22-21(18-9-5-3-6-10-18)23(2)19-11-7-4-8-12-19/h3-16H,1-2H3/b22-21- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDFPFNFUGDZLW-DQRAZIAOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethoxy-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]methyl}phenol](/img/structure/B5442163.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(5-fluoro-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5442170.png)
![3-(4-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-propanamine](/img/structure/B5442176.png)
![N,N-dimethyl-N'-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5442181.png)
![ethyl 3-[(4-oxo-3(4H)-quinazolinyl)methyl]benzoate](/img/structure/B5442186.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5442193.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-oxo-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5442202.png)
![methyl 2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5442222.png)
![4-benzyl-3-ethyl-1-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5442223.png)

![{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}[2-(4-morpholinyl)ethyl]amine oxalate](/img/structure/B5442245.png)
![1-[2-(dimethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5442252.png)
![N~1~-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-N~3~-(methylsulfonyl)-beta-alaninamide](/img/structure/B5442266.png)
![N-isobutyl-2-methyl-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5442270.png)